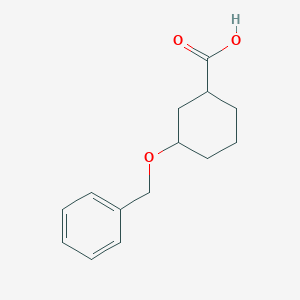
3-(Benzyloxy)cyclohexanecarboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Benzyloxy)cyclohexanecarboxylic acid is an organic compound that features a cyclohexane ring substituted with a benzyloxy group and a carboxylic acid group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)cyclohexanecarboxylic acid typically involves the following steps:
Formation of the Benzyloxy Group: This can be achieved by reacting cyclohexanol with benzyl chloride in the presence of a base such as sodium hydroxide.
Introduction of the Carboxylic Acid Group: The benzyloxycyclohexane can then be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to introduce the carboxylic acid group.
Industrial Production Methods
While specific industrial methods for the production of this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Benzyloxy)cyclohexanecarboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzyloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) or other strong bases.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Cyclohexanol derivatives.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(Benzyloxy)cyclohexanecarboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-(Benzyloxy)cyclohexanecarboxylic acid involves its interaction with various molecular targets. The benzyloxy group can participate in aromatic interactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions. These interactions can influence the compound’s reactivity and its effects on biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexanecarboxylic acid: Lacks the benzyloxy group, making it less reactive in certain types of reactions.
Benzoic acid: Contains a benzene ring instead of a cyclohexane ring, leading to different reactivity and applications.
Phenylacetic acid: Similar in having a benzyl group, but differs in the position and type of the carboxylic acid group.
Uniqueness
3-(Benzyloxy)cyclohexanecarboxylic acid is unique due to the combination of a benzyloxy group and a cyclohexane ring with a carboxylic acid group. This structure provides a balance of aromatic and aliphatic characteristics, making it versatile in various chemical reactions and applications.
Propriétés
Formule moléculaire |
C14H18O3 |
|---|---|
Poids moléculaire |
234.29 g/mol |
Nom IUPAC |
3-phenylmethoxycyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C14H18O3/c15-14(16)12-7-4-8-13(9-12)17-10-11-5-2-1-3-6-11/h1-3,5-6,12-13H,4,7-10H2,(H,15,16) |
Clé InChI |
IUDWJLVRLWUUAN-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CC(C1)OCC2=CC=CC=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















